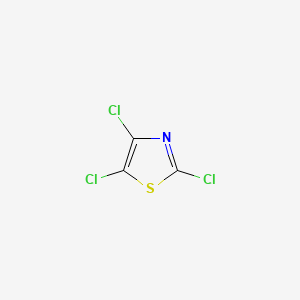![molecular formula C11H7N3OS B1608775 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 562792-68-1](/img/structure/B1608775.png)
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
Vue d'ensemble
Description
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyridine ring fused with an imidazo[2,1-b]thiazole moiety, which is further functionalized with a carbaldehyde group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of aminothiazole derivatives with pyridine-4-carbaldehyde under acidic or basic conditions. The reaction is often facilitated by the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to promote the formation of the imidazo[2,1-b]thiazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow reactors. This method allows for the efficient synthesis of the compound by minimizing the isolation of intermediate products and reducing reaction times. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carboxylic acid.
Reduction: 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant anticancer activity against various human cancer cell lines, including prostate, lung, and breast cancer cells
Medicine: Potential therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the phosphorylation process mediated by IKK-ɛ and TBK1 . This inhibition can lead to the suppression of inflammatory responses and cancer cell proliferation.
Comparaison Avec Des Composés Similaires
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde can be compared with other similar compounds such as:
Imidazo[2,1-b]thiazole derivatives: These compounds share the core imidazo[2,1-b]thiazole structure but differ in their substituents, leading to variations in their biological activities and applications.
Thiazolo[4,5-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and the functional groups attached.
Indole derivatives: Although structurally different, indole derivatives also exhibit significant biological activities and are used in similar research applications.
The uniqueness of this compound lies in its specific structural features and the presence of the carbaldehyde group, which imparts distinct reactivity and biological properties.
Propriétés
IUPAC Name |
6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c15-7-9-10(8-1-3-12-4-2-8)13-11-14(9)5-6-16-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCJMMOKFQJPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N3C=CSC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396603 | |
| Record name | 6-(Pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562792-68-1 | |
| Record name | 6-(Pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide](/img/structure/B1608710.png)
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1608714.png)

